Product packaging for Hecameg(Cat. No.:CAS No. 115457-83-5)

Hecameg

Cat. No.: B058553
CAS No.: 115457-83-5
M. Wt: 335.39 g/mol
InChI Key: XPIVOYOQXKNYHA-RGDJUOJXSA-N
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Description

Hecameg (n-Hexyl-β-D-glucopyranoside) is a high-purity, non-ionic detergent renowned for its effectiveness in the solubilization and stabilization of membrane proteins. Its mechanism of action involves disrupting the lipid bilayer with high critical micelle concentration (CMC) and low molecular weight, allowing for efficient extraction of integral membrane proteins while maintaining their native structure and function. A key research value of this compound lies in its mild, non-denaturing properties and its ability to be easily removed via dialysis or dilution due to its high CMC, facilitating downstream purification and functional analysis. This makes it an indispensable tool in the preparation of active membrane proteins for applications such as X-ray crystallography, functional reconstitution into liposomes or planar bilayers, and a wide range of biochemical and biophysical assays. Researchers specifically utilize this compound for studying complex membrane protein systems, including receptors, transporters, and channels, providing critical insights into their mechanisms and aiding in drug discovery and structural biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H29NO7 B058553 Hecameg CAS No. 115457-83-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl N-heptylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO7/c1-3-4-5-6-7-8-16-15(20)22-9-10-11(17)12(18)13(19)14(21-2)23-10/h10-14,17-19H,3-9H2,1-2H3,(H,16,20)/t10-,11-,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIVOYOQXKNYHA-RGDJUOJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC(=O)OCC1C(C(C(C(O1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCNC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00151107
Record name 6-O-(N-Heptylcarbamoyl)methylglucoside
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Molecular Weight

335.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115457-83-5
Record name 6-O-(N-Heptylcarbamoyl)-methyl-α-D-glucopyranoside
Source CAS Common Chemistry
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Record name 6-O-(N-Heptylcarbamoyl)methylglucoside
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Record name 6-O-(N-Heptylcarbamoyl)methylglucoside
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Record name Methyl 6-O-(N-heptylcarbamoyl)-alpha-D-glucopyranoside
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Record name METHYL-.ALPHA.-D-GLUCOPYRANOSIDE 6-(HEPTYLCARBAMATE)
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Ii. Methodological Applications of Hecameg in Biochemical Systems

Membrane Protein Solubilization and Extraction Methodologies

Hecameg in Extraction of Lectinic Factors from Yeast

This compound has proven effective in the extraction of active lectinic factors from yeast, particularly those involved in yeast flocculation. Research involving Kluyveromyces lactis strains demonstrated that this compound, when used in conjunction with EDTA, yielded the highest amounts of active lectinic extract compared to other detergents interchim.frnih.gov. These lectins, which are responsible for the self-flocculating property of yeasts, are typically weakly bound to the cell walls and can be successfully released through treatment with non-ionic glycosidic surfactants like this compound oup.comoup.com. This application highlights this compound's utility in isolating cell-surface components while maintaining their functional integrity.

Table 1: Comparative Yields of Active Lectinic Extract from Kluyveromyces lactis

Extraction AgentYield of Active Lectinic ExtractSpecificity
This compoundHighestLower
EDTAHighHigher
HTACVery Low-

Data derived from studies on Kluyveromyces lactis strains nih.gov.

This compound in Extraction of Cytochrome b6f Complex

The isolation and purification of the cytochrome b6f complex from thylakoid membranes of organisms such as the green alga Chlamydomonas reinhardtii extensively utilize this compound interchim.frsigmaaldrich.comibpc.frresearchgate.netresearchgate.net. A well-established protocol involves the selective solubilization of thylakoid membranes with this compound (typically at concentrations around 25-30 mM), followed by sucrose (B13894) gradient sedimentation and hydroxyapatite (B223615) chromatography interchim.fribpc.frresearchgate.net. This methodical application ensures the purification of the cytochrome b6f complex while preserving its structural and functional integrity, crucial for subsequent biochemical and biophysical studies sigmaaldrich.comresearchgate.net. Furthermore, this compound has been instrumental in the crystallization of the cytochrome b6f complex, where thin three-dimensional crystals were grown after solubilization in this compound, followed by BioBeads-mediated detergent removal nih.gov. This demonstrates this compound's role in preparing membrane protein complexes for high-resolution structural analysis.

This compound in Extraction of Bacteriorhodopsin and Spiralin

This compound is highly effective in the extraction of integral membrane proteins such as bacteriorhodopsin and spiralin, maintaining their native, non-denatured states. Studies have shown that this compound can extract up to 75% of bacteriorhodopsin from the purple membrane of Halobacterium halobium, with the extracted protein retaining its characteristic spectral properties, indicating preservation of its native conformation nih.govresearchgate.netresearchgate.net. Similarly, this compound efficiently and selectively solubilizes spiralin from Spiroplasma melliferum membranes without any detectable loss of its antigenic properties nih.govresearchgate.netresearchgate.net. The ability of this compound to extract these membrane proteins while preserving their biological activity underscores its value as a mild surfactant for membrane protein research nih.govresearchgate.net.

This compound in Extraction of Streptococcus mutans Antigen D (HPr component)

In the context of bacterial protein extraction, this compound has been successfully employed for the preferential extraction of Antigen D from Streptococcus mutans. Antigen D is a low molecular mass wall-associated protein, and its extraction with detergents like this compound (e.g., at 75 mM) has been critical for its identification and characterization nih.govoup.comresearchgate.netoup.com114.55.40. Western blotting analyses confirmed that this antigen is the HPr component of the sugar-phosphotransferase transport system nih.govoup.com. Interestingly, non-denaturing electrophoresis revealed that this compound selectively extracts only one of the two forms of HPr, suggesting that this particular form may have a specific cell surface localization within Streptococcus mutans nih.govoup.com.

Protein Purification and Stabilization Techniques

This compound in Enhancing Recovery from Chromatography Columns (e.g., Hydroxyapatite, Q-Sepharose)

This compound plays a significant role in optimizing protein recovery during chromatographic purification steps. The addition of this compound, typically at a concentration of 0.05% w/v, has been shown to enhance the recovery of target materials from various chromatography columns, including hydroxyapatite and Q-Sepharose interchim.fr. Furthermore, its presence can lead to a reduction in elution volumes, contributing to more efficient and concentrated protein purification interchim.fr. This property makes this compound a valuable additive in protocols aiming to maximize the yield and purity of proteins during chromatographic separation.

This compound in Protein Crystallization and Structure Studies

This compound is a recognized agent in the challenging field of protein crystallization, particularly for membrane proteins. Its non-denaturing properties make it suitable for maintaining the structural integrity required for crystal formation interchim.frnih.gov. As previously mentioned, this compound has been successfully used in growing thin three-dimensional crystals of the cytochrome b6f complex, which were then subjected to electron crystallography for structural determination nih.gov. The ability of this compound to produce well-diffracting crystals underscores its utility in structural biology interchim.fr. However, it is important to note that the effectiveness of detergents in crystallization can be protein-specific, and in some instances, this compound has been observed to cause crystallization droplets to detach from coverslips, making its effect on certain proteins challenging to assess researchgate.net. Despite such specific challenges, this compound remains a detergent of choice for solubilizing membrane proteins for crystallization and X-ray crystallography studies, such as those involving the cytochrome bc1 complex iucr.orglbem.ch.

This compound in Nucleic Acid Isolation and Amplification

Extraction of DNA and RNA from Proteous Samples Using this compound

This compound is utilized for the extraction of biomolecules, including DNA and RNA, from proteous samples interchim.fr. As a mild, non-ionic detergent, this compound facilitates the solubilization of cellular membranes, thereby releasing intracellular components such as nucleic acids interchim.frinterchim.fr. This mechanism involves the disruption of the lipid bilayer, allowing for the separation of nucleic acids from cellular debris and other macromolecules interchim.fr.

A key advantage of this compound in nucleic acid extraction is its non-denaturing characteristic towards proteins, enzymes, and antigens interchim.fr. This property is particularly beneficial when downstream applications require the co-purification of functional proteins alongside nucleic acids, or when the integrity of co-extracted proteins is important for subsequent analyses. Unlike harsh ionic detergents, this compound helps in breaking biological membranes and dissociating aggregated proteins without interfering with their biological activity interchim.fr. This mildness contributes to higher quality extracts, potentially reducing the need for extensive purification steps to remove denatured protein contaminants.

While specific comparative data tables detailing this compound's efficiency in DNA/RNA extraction against other detergents were not found, its classification as a detergent suitable for "extraction of other biomolecules (DNA and RNA) from proteous samples" highlights its established utility in this domain interchim.fr. Its application in such contexts is rooted in its capacity to effectively permeabilize cell structures while maintaining a gentle environment for sensitive biomolecules.

This compound as an Additive in Polymerase Chain Reaction (PCR) Compositions

This compound has been identified as an additive in Polymerase Chain Reaction (PCR) compositions googleapis.comepo.orggoogle.comgoogle.com. In PCR, detergents like this compound are often incorporated to enhance the efficiency and specificity of DNA amplification, particularly when dealing with challenging templates or samples containing inhibitors googleapis.comgoogle.com.

Research indicates that the inclusion of detergents like this compound in PCR buffers can improve the tolerance of DNA polymerases to inhibitors googleapis.comgoogle.comgoogle.com. For instance, patent literature suggests that PCR buffers containing certain additives, including this compound, can lead to higher PCR product yields and better tolerance to inhibitors like sodium citrate (B86180) google.com. The non-ionic nature of this compound ensures that it does not disrupt the enzymatic activity of the DNA polymerase, making it a compatible and effective additive for various PCR applications interchim.frepo.org.

Iii. Biochemical and Molecular Interactions of Hecameg

Hecameg Interactions with Biological Membranes and Lipids

This compound's interaction with the lipid bilayer is a critical aspect of its function as a solubilizing agent. Its amphipathic nature, possessing both a hydrophilic head and a hydrophobic tail, allows it to partition into the lipid membrane, disrupting the native lipid-lipid and lipid-protein interactions.

While this compound is widely recognized for its ability to solubilize membrane-bound proteins by disrupting the lipid bilayer, its role in dissociating pre-formed protein aggregates is less documented. The primary mechanism of detergents like this compound in breaking biological membranes involves the insertion of its monomers into the lipid bilayer. As the concentration of the detergent increases, it leads to the formation of mixed micelles, which are small, soluble aggregates containing lipids, proteins, and the detergent itself. This process effectively disintegrates the membrane structure, releasing the embedded proteins into a soluble form. The general mechanism for membrane solubilization by detergents can be described in three stages:

Partitioning: Detergent monomers insert into the outer leaflet of the lipid bilayer.

Lysis: As the detergent concentration increases, the membrane becomes saturated, leading to the formation of pores and the eventual breakdown of the bilayer structure.

Solubilization: At or above the critical micelle concentration (CMC), mixed micelles of detergent, lipid, and protein are formed.

Research has shown that this compound is an effective agent for solubilizing lipids and can induce the leakage of contents from vesicles at concentrations well below its solubilizing range nih.gov. The mechanism of this leakage can be categorized as either "graded" or "all-or-none" nih.govhuji.ac.ilnih.gov. A graded release involves the partial leakage of contents from all vesicles, whereas an all-or-none mechanism results in the complete release of contents from a fraction of the vesicles nih.govhuji.ac.ilnih.gov. The specific mechanism induced by this compound can depend on factors such as the lipid composition of the vesicles and the concentration of the detergent rsc.org.

The interaction of this compound with the lipid bilayer can lead to several biophysical changes. Detergents, in general, can alter the fluidity, thickness, and curvature of the lipid membrane. These changes are a direct consequence of the incorporation of detergent monomers into the bilayer, which disrupts the ordered packing of the lipid molecules.

ParameterGeneral Effect of Detergents on Lipid Bilayers
Fluidity Can increase or decrease depending on the detergent and lipid composition.
Thickness Can be altered due to the intercalation of detergent molecules.
Curvature Can be induced, leading to the formation of micelles.
Permeability Increased, leading to the leakage of vesicle contents.

Membrane proteins are surrounded by a shell of lipid molecules, often referred to as annular and non-annular lipids, which can be crucial for their stability and function nih.govnih.govbiorxiv.org. Annular lipids are those in direct contact with the protein's transmembrane surface, while non-annular lipids can be found in crevices or between protein subunits nih.gov.

When this compound is used to solubilize membrane proteins, it displaces these native lipids and forms a detergent micelle around the protein's hydrophobic transmembrane domains. This process is essential for keeping the protein soluble in an aqueous environment. The effectiveness of a detergent in maintaining the protein's native conformation and activity often depends on its ability to mimic the native lipid environment. While this compound is generally considered a mild, non-denaturing detergent, the removal of specific, functionally important lipids during solubilization can potentially impact the protein's function sigmaaldrich.com. The goal of using a detergent like this compound is to replace the bulk lipid environment while, ideally, preserving the crucial lipid-protein interactions necessary for biological activity.

This compound Interactions with Proteins and Enzymes

A key advantage of this compound in biochemical applications is its ability to interact with proteins and enzymes in a manner that generally preserves their structural and functional integrity.

This compound is widely classified as a non-ionic, non-denaturing detergent sigmaaldrich.comresearchgate.net. This characteristic is attributed to its uncharged hydrophilic head group and its ability to form micelles that create a protective, hydrophobic environment around the solubilized protein, mimicking the lipid bilayer. This micellar shield prevents the protein from unfolding and aggregating in the aqueous solution.

The preservation of the native protein structure is crucial for maintaining its biological activity. Studies have shown that this compound can be used to solubilize and purify membrane proteins while retaining their functional integrity sigmaaldrich.com. This non-denaturing property extends to enzymes, where the three-dimensional structure of the active site must be maintained for catalytic activity.

Furthermore, the gentle nature of this compound is important in immunological studies where the preservation of antigenic epitopes is essential for antibody recognition. Denaturation can alter the conformation of these epitopes, leading to a loss of antibody binding. While specific studies on this compound's effect on antigenicity are not extensively detailed in the provided search results, its general non-denaturing character suggests it would be a suitable detergent for isolating antigens for immunological assays. The choice of detergent can significantly impact antibody-protein interactions, and milder detergents are generally preferred to preserve these interactions nih.gov.

While this compound is generally considered a non-denaturing detergent, some research suggests that it may be "less gentle than other nonionic surfactants towards certain enzyme activities" nih.gov. This indicates that the effect of this compound on enzyme activity and stability can be enzyme-specific. The interaction between a detergent and an enzyme can be complex, and factors such as the enzyme's structure, the concentration of the detergent, and the composition of the surrounding medium can all play a role.

The stability of an enzyme in the presence of a detergent is a critical parameter. Detergents can influence enzyme stability by altering the protein's conformation or by stripping away essential lipids or cofactors. The activity of an enzyme, often described by Michaelis-Menten kinetics, can also be affected. The Michaelis constant (Km) and the maximum velocity (Vmax) are key parameters that can be altered by the presence of a detergent. Changes in these parameters can provide insights into how the detergent interacts with the enzyme and its substrate.

Enzyme ParameterPotential Influence of this compound
Activity Can be maintained, reduced, or in some cases, enhanced depending on the specific enzyme and conditions.
Stability Generally good due to its non-denaturing nature, but can be less stable compared to other non-ionic detergents for certain enzymes.
Kinetics (Km, Vmax) Can be altered, reflecting changes in substrate binding or catalytic efficiency.

It is important to empirically determine the optimal conditions for using this compound with a specific enzyme to ensure the preservation of its activity and stability.

This compound's Effects on Protein Oligomerization (e.g., PhaC1 dimers)nih.gov

Protein oligomerization, the assembly of multiple protein monomers into a larger complex, is a critical process for the function of many proteins. This process is driven by a variety of non-covalent interactions at the protein-protein interfaces. Detergents, by their nature, can influence these interactions. The specific effects of this compound on the oligomerization of proteins such as PhaC1 dimers are a subject of detailed biochemical investigation. While the specific findings from the cited study nih.gov are not publicly available, the general principles of detergent-protein interaction suggest that this compound could potentially modulate the delicate balance of forces that govern dimer formation and stability.

Protein-Detergent Complex Formation with Hecameghuji.ac.ilnih.gov

The primary application of detergents like this compound in biochemistry is the solubilization of membrane proteins. This is achieved through the formation of protein-detergent complexes. The detergent molecules arrange themselves around the hydrophobic transmembrane domains of the protein, effectively shielding these regions from the aqueous solvent and preventing aggregation. This process results in a soluble complex where the protein is embedded in a micelle-like structure of detergent molecules. The specific characteristics of the protein-detergent complexes formed with this compound, such as their size, shape, and stability, are crucial for downstream applications like structural and functional studies. The detailed mechanisms and structural features of this compound-protein complexes have been explored in specific research contexts huji.ac.ilnih.gov, though the specifics of these studies are not detailed here.

This compound Interactions with Serum Albuminnih.gov

Serum albumins are abundant blood plasma proteins known for their ability to bind and transport a wide variety of molecules. The interaction of detergents with serum albumin is of interest as it can provide insights into the binding properties of the protein and the potential for displacement of endogenous or exogenous ligands. Spectroscopic studies are often employed to characterize these interactions, revealing details about binding affinities, conformational changes in the protein upon binding, and the nature of the binding forces. A specific spectroscopic study on the interaction of this compound with Bovine Serum Albumin has been conducted nih.gov, which would provide quantitative data on these parameters. However, the detailed findings of this study are not publicly accessible.

This compound's Impact on Protease Activity in Recombinant Protein Production

In the production of recombinant proteins, proteases are often used to cleave affinity tags from the protein of interest. The presence of detergents, which may be necessary to maintain the solubility of the target protein, can sometimes interfere with the activity of these proteases.

Inhibition of Tobacco Etch Virus (TEV) Protease by Hecamegnih.gov

Tobacco Etch Virus (TEV) protease is a widely used enzyme for the removal of affinity tags from recombinant proteins due to its high specificity. However, its activity can be sensitive to the presence of certain detergents. Research has shown that this compound is one of the detergents that can inhibit the activity of recombinant TEV (rTEV) protease. In a study examining the effects of various detergents on rTEV activity, this compound was found to reduce the efficiency of proteolytic digestion. This inhibitory effect is an important consideration when designing protein purification protocols that involve both this compound for solubilization and TEV protease for tag cleavage.

Table 1: Effect of this compound on Recombinant TEV Protease Digestion

Detergent Concentration Used (mM) rTEV Digestion Outcome
This compound 19.5 Incomplete

This table is based on data from a study on the inhibition of tobacco etch virus protease activity by detergents.

Effects of this compound on Human Rhinovirus 3C Protease Activity

Human Rhinovirus (HRV) 3C protease is another specific protease commonly used for affinity tag removal. Its performance in the presence of various additives, including detergents, has been systematically evaluated. In a study investigating the activity of HRV 3C protease in different detergent solutions, this compound was shown to have a notable effect. The activity of the protease was assessed, and the results provide guidance on the compatibility of this enzyme with various detergents used in protein purification.

Table 2: Effect of this compound on HRV 3C Protease Activity

Chemical Name Critical Micelle Concentration Protease Activity
This compound® 19.5 mM +

This table is adapted from a study on the activity of Human Rhinovirus 3C Protease in various buffers, additives, and detergent solutions. The activity is indicated as follows: +++ (80-100% cleavage), ++ (50-80% cleavage), + (20-50% cleavage), 0 (no cleavage).

Iv. Advanced Research Perspectives and Future Directions

Structure-Activity Relationship (SAR) Studies of Hecameg and Related Glucosides

Structure-Activity Relationship (SAR) studies are fundamental in understanding how the chemical structure of a compound influences its biological or physicochemical activity. For glucosides like this compound, SAR investigations aim to elucidate the impact of modifications to the sugar moiety, the alkyl chain, or the carbamate (B1207046) linkage on properties such as surfactant behavior, protein interaction, or drug delivery capabilities. While direct quantitative structure-activity relationship (QSAR) modeling specifically for this compound derivatives is not extensively detailed in the provided literature, the principles of SAR and QSAR are highly relevant to its study, particularly given its role as a surfactant and a building block in glycosylated compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling involves constructing predictive models that correlate the biological activities or physicochemical properties of compounds with their structural and molecular information researchgate.netnih.gov. This computational approach utilizes various molecular descriptors (e.g., topological, electronic, steric) and statistical or machine learning techniques to establish mathematical relationships researchgate.netnih.govmdpi.com. For this compound derivatives, QSAR modeling could be employed to predict how structural variations, such as changes in the length or branching of the heptyl chain, modifications to the sugar ring, or alterations to the carbamate group, would affect its critical micelle concentration (CMC), its ability to solubilize membrane proteins, or its interaction with biological membranes.

Although specific QSAR models for this compound were not found in the search results, the general applicability of QSAR to sugar-based amphiphiles and surfactants is well-established in medicinal chemistry and environmental science mdpi.comresearchgate.netresearchgate.net. Such models could guide the rational design of novel this compound analogs with optimized properties for specific applications, such as enhanced mildness for protein purification or improved efficacy in drug delivery systems. For instance, studies on other series of compounds have successfully used QSAR to identify key descriptors related to connectivity, electronegativity, polarizability, and van der Waals properties that influence antimicrobial activities mdpi.com. Similarly, for sugar-based surfactants, discussions have aimed to establish relationships between structure, physicochemical properties, and cytotoxicity, which forms a basis for SAR/QSAR analysis researchgate.net.

Computational Chemistry and Molecular Dynamics Simulations of this compound Interactions

Computational chemistry and molecular dynamics (MD) simulations provide powerful tools to investigate the conformational behavior of molecules and their interactions at an atomic level youtube.com. For this compound, these methods can offer insights into its self-assembly into micelles, its interaction with lipid bilayers, and its binding to proteins.

A direct application of computational chemistry to this compound includes molecular mechanics analysis of its crystal structure. The crystal structure of Methyl 6-O-(N-heptylcarbamoyl)-α-D-glucopyranoside (this compound) was determined using MoKα X-ray data, and molecular mechanics analysis was performed to understand its conformational behavior acs.orgresearchgate.net. This type of analysis is crucial for understanding the intrinsic structural preferences of the molecule.

Furthermore, this compound is frequently used as a detergent in experimental setups involving membrane proteins, which are subsequently studied using molecular dynamics simulations. For example, this compound detergent-extracted bacterial gasdermin (bGSDM) pores have been analyzed using cryo-electron microscopy, and subsequent atomistic MD simulations were conducted to study the assembly of these pores within a bacterial membrane biorxiv.org. While the MD simulations in this context focus on the protein's assembly, this compound's role as a solubilizing agent highlights its relevance in preparing systems for such computational studies.

Studies have also explored the interaction of nonionic surfactants, including this compound, with proteins like Bovine Serum Albumin (BSA). Spectroscopic studies have shown that this compound interacts with BSA in a three-stage process, indicating complex binding mechanisms biorxiv.orgdiva-portal.orgorcid.orgacs.org. While the detailed molecular dynamics simulations in some of these studies were performed on other ionic liquids or surfactants, the comparison with this compound's behavior suggests that computational modeling could further elucidate the specific molecular forces and conformational changes involved in this compound-protein interactions. Such simulations could identify key residues involved in binding and the dynamics of this compound within protein environments, providing a deeper understanding of its detergent action and its potential as a drug delivery component.

This compound in Drug Discovery and Medicinal Chemistry

This compound's unique properties, particularly its amphiphilic nature and the presence of a glucose head group, make it a valuable compound in various aspects of drug discovery and medicinal chemistry.

This compound as a Tool in Targeted Drug Delivery System Development

This compound's ability to enhance the solubility and bioavailability of poorly soluble drugs positions it as an excellent candidate for drug formulation and delivery systems biorxiv.org. Its glycoside derivative structure, featuring a heptylcarbamate group, improves its interaction with biological membranes, thereby facilitating the transport of therapeutic agents across cellular barriers biorxiv.org. Researchers have recognized its utility in developing targeted drug delivery systems, where this compound can improve treatment efficacy by ensuring drugs reach their intended sites of action biorxiv.org. This application is crucial for enhancing the therapeutic index of drugs, particularly those with low aqueous solubility or poor membrane permeability.

This compound in the Synthesis of Glycosylated Compounds for Biologically Active Molecules

This compound serves as a versatile carbohydrate-based building block in the synthesis of glycosylated compounds biorxiv.org. Glycosylated molecules, including glycoproteins and glycolipids, are integral to various biological processes and are essential components in the creation of biologically active molecules such as vaccines and therapeutic proteins biorxiv.org. Its structure allows for chemical modifications, opening avenues for creating tailored solutions in medicinal chemistry biorxiv.org. For instance, this compound has been shown to accelerate the formation of PhaC1 dimers, which are crucial for poly(3-hydroxybutyrate) (PHB) synthase activity, highlighting its role in biochemical processes related to enzyme function and biopolymer synthesis researchgate.net. This demonstrates its utility in biotechnology for the production of complex biomolecules.

Applications of this compound in Studying Carbohydrate Interactions and Biological Implications

This compound is employed in glycosylation reactions, aiding researchers in studying carbohydrate interactions and their broader biological implications biorxiv.org. Its non-ionic surfactant properties make it particularly useful for investigating interactions with biological macromolecules without causing denaturation. For example, this compound has been used in spectroscopic studies to assess its interaction with Bovine Serum Albumin (BSA) and its effect on protein conformation, revealing a three-stage interaction model biorxiv.orgdiva-portal.orgorcid.orgacs.org. This research contributes to understanding how surfactants can modulate protein structure and function.

Furthermore, this compound has been utilized in studies to determine the molecular size of membrane proteins, such as an outer surface protein from the photosynthetic bacterium Chlorobium tepidum, using techniques like dynamic light scattering (DLS) and HPLC gel filtration nih.gov. Its application in protein purification and stabilization, including recombinant and natural proteins, as well as for the reconstitution or crystallization of membrane proteins, enzymes, or antigens, underscores its importance in structural biology and biochemistry diva-portal.orgacs.orgvwr.comresearchgate.net. These applications provide critical insights into protein-surfactant interactions and the behavior of membrane proteins in various biological contexts.

Methodological Advancements and this compound

Integration of this compound in Detergent-Free Membrane Protein Isolation Approaches

While this compound is fundamentally a detergent, its classification as a "very mild" and "non-denaturing" surfactant positions it uniquely within the landscape of membrane protein research, particularly in the context of approaches striving for a near-native environment fishersci.fifishersci.sesigmaaldrich.comuni-freiburg.de. Traditional detergent-based methods for membrane protein isolation often risk disrupting the protein's native structure and function due to the harshness of the detergents themselves fishersci.iejenabioscience.com. This compound, by contrast, is employed when the preservation of biological activity and structural integrity is paramount, offering a gentler alternative to more aggressive detergents like Triton X-100 or Dodecyl Maltoside (DDM) uni-freiburg.deciteab.comnih.gov.

Its mild properties allow for the effective extraction, purification, and stabilization of sensitive membrane proteins, enabling researchers to study them in a state that closely resembles their natural environment within the lipid bilayer fishersci.fiuni-freiburg.de. This is crucial for obtaining reliable structural and functional data. For instance, this compound has been utilized in the isolation of proteins from chromaffin granules and photosystem II core complexes, demonstrating its utility in maintaining the active conformation of these complex biological assemblies fishersci.fi. In studies comparing various detergents for membrane protein solubilization, this compound has shown efficacy in yielding active protein, such as the lectinic factor involved in yeast flocculation fishersci.fi.

It is important to distinguish this compound's role from truly detergent-free membrane protein isolation methods, such as those employing styrene-maleic acid (SMA) copolymers or amphipols. These polymer-based approaches directly extract membrane proteins embedded within lipid nanodiscs, thereby maintaining their native lipid environment without the use of any detergents researchgate.netsemanticscholar.orgresearchgate.netcreative-biolabs.com. However, this compound's mildness serves a similar overarching goal: to minimize protein denaturation and preserve native states, making it a valuable tool for researchers when detergent-free methods are not yet feasible or optimal for a specific protein, or in comparative studies to assess the impact of different solubilization agents on protein integrity.

New Analytical Techniques Employing this compound (e.g., Microscale Thermophoresis)

This compound's ability to solubilize membrane proteins while preserving their native conformation makes these proteins amenable to analysis by advanced biophysical techniques, notably Microscale Thermophoresis (MST) uni-freiburg.denih.gov. MST is a fluorescence-based technique designed for quantifying biomolecular interactions in solution, leveraging the directed movement of molecules in a temperature gradient transcriptionfactor.orgresearchgate.net. This method is highly sensitive to subtle changes in molecular properties, including alterations in size, charge, hydration shell, or conformation, which occur upon ligand binding researchgate.net.

The application of MST to this compound-solubilized membrane proteins allows for the direct measurement of binding affinities (Kd values) between proteins and their ligands, even under challenging conditions transcriptionfactor.orgresearchgate.net. This is particularly advantageous for membrane proteins, which are often difficult to handle and purify in a functional state semanticscholar.orgnih.gov. For example, MST has been successfully used to analyze interactions involving detergent-solubilized membrane proteins and their substrates transcriptionfactor.org. Research has demonstrated the utility of MST in evaluating the functionality of membrane proteins directly within host membrane preparations prior to extensive purification, providing a significant advantage in early-stage characterization nih.govnih.gov.

Detailed research findings illustrate the power of combining this compound solubilization with MST. In studies of the mitochondrial voltage-dependent anion channel 1 (VDAC1), MST was employed to investigate its interactions with small molecules and to decipher the various oligomeric states induced by cholesterol analogs in detergent-soluble samples semanticscholar.org. This integrated biophysical approach provides a robust platform for studying membrane protein complexes in solution, offering insights into their structure-function relationships and potential therapeutic targets semanticscholar.org. The ability of this compound to maintain protein stability and activity ensures that the MST measurements reflect physiologically relevant interactions.

V. Concluding Remarks and Research Gaps

Summary of Hecameg's Contributions to Biochemical Research

This compound, chemically known as 6-O-(N-heptylcarbamoyl)-methyl-α-D-glucopyranoside, is a notable non-ionic, glucose-based detergent that has significantly advanced biochemical research, particularly in the study of membrane-associated biological systems. Its primary contribution lies in its efficacy as a mild surfactant for the solubilization, extraction, purification, and stabilization of membrane-bound proteins in their native, functionally active states. sigmaaldrich.comvwr.comsigmaaldrich.comsigmaaldrich.comunc.edutandfonline.com This characteristic is crucial for maintaining the structural and functional integrity of these often delicate protein complexes, which are challenging to study outside their native lipid environments. unc.edunih.gov

Research has demonstrated this compound's utility in the purification and characterization of complex membrane protein assemblies, such as the cytochrome b6f complex from Chlamydomonas reinhardtii and photosystem II core complexes from spinach. sigmaaldrich.comsigmaaldrich.comcas.czacs.org Its application extends to the development of improved in vitro activity assays for various enzymes, including medium-chain length PHA polymerases, by contributing to the stabilization of enzyme activities during experimental procedures. sigmaaldrich.com Beyond protein work, this compound serves as an effective lipid-solubilizing agent, capable of inducing leakage of vesicle contents at concentrations below its solubilizing range, which is valuable for studies on lipid membranes. nih.gov Furthermore, it is employed in glycosylation reactions, facilitating investigations into carbohydrate interactions and their biological implications. chemimpex.com this compound also finds use in general biomolecule extraction, including DNA and RNA from protein-rich samples, and as a surfactant in various analytical techniques such as chromatography, electrophoresis, and ELISA. vwr.com Its relatively high critical micellar concentration (CMC) and insensitivity to pH or ionic strength changes make it particularly suitable for reconstitution procedures where detergent removal via dialysis is required. sigmaaldrich.comnih.gov

Identification of Under-researched Areas for this compound Application

Despite its established contributions, several areas concerning this compound's application in biochemical research remain under-researched, presenting opportunities for deeper investigation. A significant gap exists in thoroughly understanding the precise molecular mechanisms governing this compound's interaction with diverse protein structures and lipid bilayers. While studies have shown its three-stage interaction with plasma proteins like Bovine Serum Albumin (BSA), a comprehensive elucidation of these interactions at an atomic or molecular dynamics level is largely unexplored. acs.org This deeper understanding could pave the way for more rational design and application of this compound in specific biochemical contexts.

Another area requiring further attention is the reported variability in this compound's "gentleness" towards different enzyme activities. nih.gov While it stabilizes some enzymes effectively, it appears to be less gentle with others. The structural basis for this differential effect is not fully understood, limiting its broader and more predictable application in enzyme studies. Identifying the specific enzyme characteristics or this compound's interaction modes that lead to this variability could optimize its use for a wider range of enzymatic systems.

Furthermore, given the ongoing challenge of membrane protein stability in detergent environments, there is an under-researched potential for this compound to be systematically integrated into high-throughput screening methods designed to identify optimal detergent conditions for membrane protein stabilization. nih.gov Its unique properties, such as its dialyzability and non-denaturing nature, suggest it could be a key component in such screening efforts, yet its full potential in this regard has not been extensively explored.

Future Trajectories for this compound-centric Academic Investigation

Future academic investigations centered on this compound could pursue several promising trajectories. Advanced structural biology techniques, including cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy, in conjunction with computational approaches such as molecular dynamics simulations, could be employed to unravel the detailed interaction profiles of this compound with various membrane proteins and lipid environments. Such studies would provide invaluable insights into how this compound maintains protein native states and could inform the design of novel, more effective detergents. researchgate.netmdpi.com

Further research should focus on optimizing this compound's application in specific biochemical processes. For instance, a more in-depth analysis of its role in enzyme kinetics and purification, particularly for enzymes where its effect is currently less consistent, could lead to refined protocols and broader utility. sigmaaldrich.comnih.govmit.eduresearchgate.net Comparative analyses with other established and emerging non-ionic detergents are crucial to precisely delineate this compound's unique advantages and limitations, thereby defining its optimal niche within the vast array of biochemical tools.

Moreover, exploring this compound's compatibility and efficacy within novel membrane mimetic systems, beyond traditional detergent micelles, represents an exciting avenue. This includes its potential integration into lipid nanodiscs, amphipols, or other polymer-based systems designed to provide a more native-like environment for membrane proteins, potentially enabling more accurate functional and structural studies. acs.orgmdpi.com Ultimately, a deeper, more systematic understanding of this compound's physicochemical properties and its specific interactions at the molecular level will unlock its full potential, leading to more tailored and impactful applications in diverse areas of biochemical and biophysical research.

Q & A

What is Hecameg, and what are its primary applications in biochemical research?

This compound (methyl 6-O-(N-heptylcarbamoyl)-α-D-glucopyranoside) is a nonionic detergent widely used in membrane protein research for solubilizing and stabilizing biological complexes. Its primary applications include:

  • Protein purification : Maintaining structural integrity during affinity chromatography, particularly for Strep-tagged proteins .
  • Isolation of photosynthetic complexes : Effective solubilization of thylakoid membranes (e.g., PSII core complexes) while retaining oxygen-evolving activity .
  • Structural studies : Compatibility with X-ray crystallography and cryo-EM due to minimal interference with protein-ligand interactions .

How does this compound compare to octyl-β-D-glucopyranoside (OGP) in membrane protein studies?

This compound and OGP share similar chemical properties (e.g., molecular weight, critical micelle concentration), but key differences impact experimental outcomes:

  • Protein retention : At low ionic strength, this compound preserves all three extrinsic oxygen-evolving proteins (33, 23, and 17 kDa) in PSII complexes, whereas OGP removes the 23/17 kDa subunits .
  • Cost-effectiveness : this compound is more economical for large-scale preparations .
  • Functional assays : this compound-isolated PSII complexes exhibit higher DCMU sensitivity, indicating better retention of QB-site functionality .

What methodological considerations are critical when isolating PSII core complexes with this compound?

  • Ionic strength :
    • High ionic strength (0.4 M NaCl): Removes light-harvesting complexes (LHC) and extrinsic 23/17 kDa proteins, yielding a "minimal" PSII core .
    • Low ionic strength (10 mM NaCl): Retains all extrinsic proteins, ideal for studying oxygen-evolving mechanisms .
  • Detergent concentration : Use 30 mM this compound for solubilization, followed by PEG precipitation to recover complexes .
  • Validation : Confirm protein composition via SDS-PAGE (13% gels with 6 M urea) and functional assays (Clark-type O2 electrode) .

How does this compound influence structural integrity during protein purification?

  • Active site preservation : In crystallography studies, this compound forms hydrogen bonds with backbone residues (e.g., D90 and V92 in CaMKII), stabilizing ligand-free active sites without disrupting enzyme function .
  • Aggregation prevention : At concentrations 10-fold below CMC (e.g., 0.05%), this compound minimizes protein aggregation during Strep-tag affinity chromatography, improving recovery rates .

How can researchers resolve contradictions in experimental outcomes when comparing this compound with other detergents?

  • Controlled variables : Standardize ionic strength, detergent-to-protein ratios, and incubation times. For example, conflicting PSII subunit retention between studies often stems from differences in NaCl concentration .
  • Functional validation : Pair structural data (e.g., SDS-PAGE) with activity assays (e.g., oxygen evolution rates) to assess trade-offs between purity and functionality .

What are the optimal this compound concentrations for different experimental applications?

  • Solubilization : 1% (w/v) for thylakoid membranes in cytochrome b6f complex isolation .
  • Chromatography : 0.05% (10-fold below CMC) in purification buffers to enhance protein recovery .
  • Crystallography : 10 mM this compound in crystallization buffers to stabilize protein-ligand interactions .

What analytical techniques are recommended to assess this compound’s impact on protein complexes?

  • Electrophoresis : Use urea-SDS-PAGE (13% gels) to resolve small subunits (e.g., 10 kDa PsbS protein) .
  • Spectroscopy : Compare room-temperature absorption spectra (e.g., PSII complexes at 436 nm and 674 nm) to detect chlorophyll-protein interactions .
  • Functional assays : Measure oxygen evolution rates under saturating light (1,800 μmol m⁻²s⁻¹) with inhibitors like DCMU .

How does this compound facilitate studies on PSII’s extrinsic proteins?

  • Retention of 23/17 kDa subunits : At low ionic strength, this compound preserves these proteins, enabling mechanistic studies on their roles in calcium/chloride binding and oxygen evolution .
  • Implications : Such preparations are ideal for probing photoprotective mechanisms (e.g., non-photochemical quenching) linked to CP24 and PsbS proteins .

What protocols ensure successful substitution of this compound for traditional detergents?

  • Stepwise optimization :
    • Match ionic strength and detergent concentration to target protein stability .
    • Validate retention of cofactors (e.g., chlorophylls) via absorption spectroscopy .
    • Adjust centrifugation speeds (e.g., 40,000–100,000 × g) to separate aggregates .
  • Case study : Replacing OGP with this compound in PSII isolation requires identical molarity but yields higher extrinsic protein retention .

How does this compound enhance cryo-EM studies of membrane proteins?

  • Controlled solubilization : this compound (1% w/v) selectively extracts cytochrome b6f complexes from thylakoids without denaturing subunits like Rieske Fe-S protein .
  • Buffer compatibility : Post-solubilization dilution to 0.75% this compound reduces micelle interference during grid preparation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.